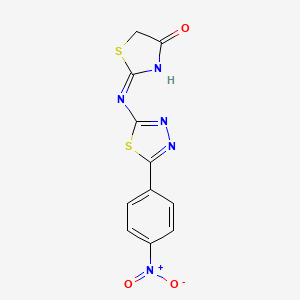
2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazole ring fused with a thiadiazole ring, both of which are known for their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the reaction of 4-nitroaniline with thiosemicarbazide to form the intermediate 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with α-haloketones under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the substituents introduced, such as alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes.
Industry: Could be used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The nitro group can also participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(4-nitrophenyl)thiazole: Shares the thiazole ring and nitrophenyl group but lacks the thiadiazole ring.
2-(4-Nitrophenyl)-1,3,4-thiadiazole: Contains the thiadiazole ring and nitrophenyl group but lacks the thiazole ring.
Propiedades
Fórmula molecular |
C11H7N5O3S2 |
|---|---|
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
(2E)-2-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7N5O3S2/c17-8-5-20-10(12-8)13-11-15-14-9(21-11)6-1-3-7(4-2-6)16(18)19/h1-4H,5H2,(H,12,13,15,17) |
Clave InChI |
QKAQIKYPKLJTGG-UHFFFAOYSA-N |
SMILES isomérico |
C1C(=O)N/C(=N\C2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])/S1 |
SMILES canónico |
C1C(=O)NC(=NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


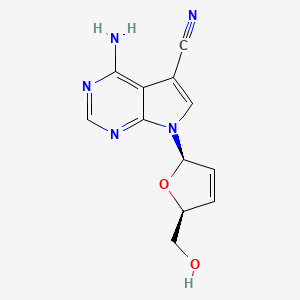
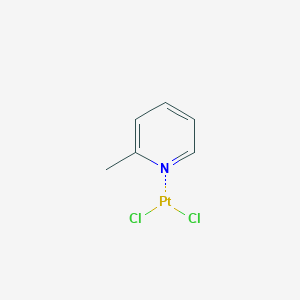
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)


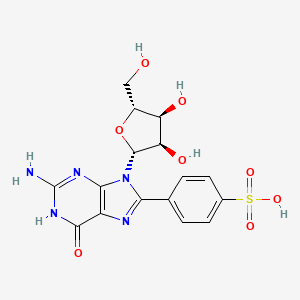
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
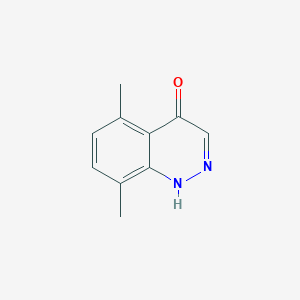

![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)

![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)
